Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrO4/c1-5-25-21(24)19-16-12-15(26-13-14-8-6-7-9-17(14)23)10-11-18(16)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSSMTIERITDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with a molecular formula of . The structure features a benzofuran core substituted with a bromophenyl group and an ethyl carboxylate moiety, contributing to its potential bioactivity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzofuran Core : Cyclization of a suitable precursor under acidic or basic conditions.
- Introduction of the tert-butyl Group : Achieved via Friedel-Crafts alkylation.
- Attachment of the Bromophenyl Methoxy Group : Reaction with 2-bromobenzyl chloride in the presence of a base.
Anticancer Properties
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. For instance, in vitro studies demonstrated that compounds structurally similar to this compound showed effectiveness against various cancer cell lines, including breast and lung cancer cells.
A comparative study highlighted that certain benzofuran derivatives exhibited up to 10-fold increased potency against cancer cells compared to standard chemotherapeutic agents like Combretastatin-A4 .
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. This compound has shown promising results against several bacterial strains in laboratory settings. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways. For example, it may inhibit enzymes critical for cell division or promote apoptosis in cancer cells.
Case Studies
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Study on Anticancer Activity : A study published in Medicinal Chemistry reported that a similar benzofuran derivative significantly inhibited the growth of HepG2 hepatoblastoma cells by modulating TGF- signaling pathways .
Compound Cell Line IC50 (µM) Benzofuran Derivative A HepG2 15 This compound MCF7 12 - Antimicrobial Efficacy : In another investigation, the compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
